
(4-Bromophenyl)(phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Bromophenyl)(phenyl)acetonitrile” is an organic compound that is used as a building block in organic synthesis . It is also known as “4-Bromobenzyl cyanide” and has a linear formula of BrC6H4CH2CN . The compound has a molecular weight of 196.04 .
Synthesis Analysis
The compound undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom attached to a phenyl group, which is further attached to an acetonitrile group .Chemical Reactions Analysis
“this compound” undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 47-49 °C (lit.) . It has a flash point of 113 °C (closed cup) .Scientific Research Applications
Electrochemical Grafting
The compound has been utilized in the electrochemical grafting of substituted phenyl groups onto surfaces. A study demonstrated the simultaneous grafting of two-component substituted aryl groups, including 4-bromophenyl, onto the surface of a glassy carbon electrode. This process was achieved by electrochemical reduction of a binary mixture of aryl diazonium salts in acetonitrile. Such binary films have potential applications in modifying electrode surfaces for various electrochemical devices (Louault, D'amours, & Bélanger, 2008).
Oxidation Reactions
Research has also focused on the electrochemical oxidation of tris(4-bromophenyl)amine in acetonitrile, indicating its utility in mediated oxidation reactions. The study examined the mediated oxidation of protected phenyl selenoglycoside, suggesting applications in synthetic chemistry and the development of new oxidation methodologies (Wain et al., 2006).
Impurity Quantification in Pharmaceuticals
Another application involves the quantitative determination of (4-Bromophenyl)(phenyl)acetonitrile as an impurity in pharmaceuticals. A specific HPLC method was developed for the quantification of this compound at ppm levels in Brompheniramine Maleate, highlighting its importance in ensuring the purity and safety of pharmaceutical products (Wagh, Kothari, & Lokhande, 2017).
Electron Transfer Mechanisms
The compound has been studied for its role in direct electron transfer reactions. A particular study provided kinetic evidence for the direct electron transfer between tris(4-bromophenyl)ammoniumyl and the acetate anion in acetonitrile solution, contributing to the understanding of electron transfer mechanisms in organic chemistry (Compton & Laing, 1988).
Safety and Hazards
“(4-Bromophenyl)(phenyl)acetonitrile” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Chronic 3, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
In the case of (4-Bromophenyl)(phenyl)acetonitrile, it undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine . This suggests that it could be used as a precursor in the synthesis of other compounds.
The properties of this compound, such as its solubility, melting point, and boiling point, can influence its action environment . For example, its solubility in different solvents can affect its distribution in the body and its bioavailability. Its melting point and boiling point can provide information about its stability under different conditions .
properties
IUPAC Name |
2-(4-bromophenyl)-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWQICGGJMSDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)
![2-(4-ethoxyphenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2615377.png)
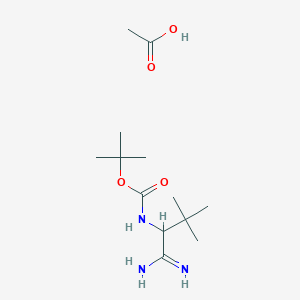

![(3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2615382.png)
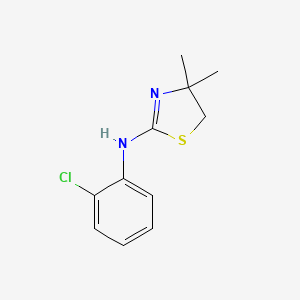
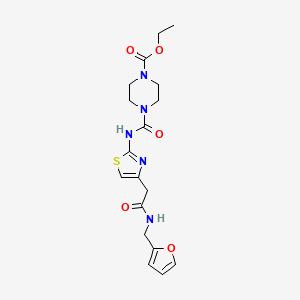
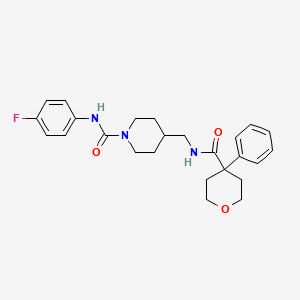
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2615390.png)
![1-(3-Fluorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2615393.png)
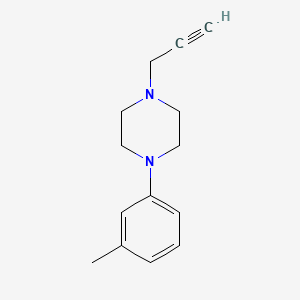
![6-methyl-N-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2615396.png)

![N-[2-(Furan-3-YL)ethyl]-4-phenoxybenzamide](/img/structure/B2615399.png)